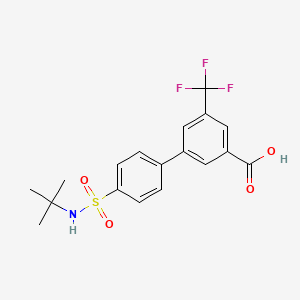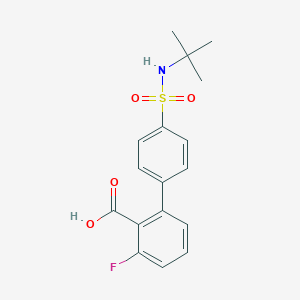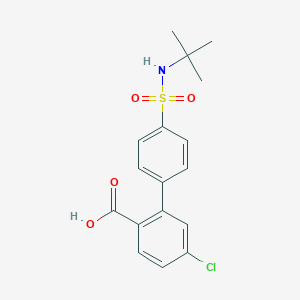
3-(4-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid is an organic compound that features a trifluoromethyl group and a t-butylsulfamoyl group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Sulfamoyl Intermediate: The reaction of 4-t-butylsulfonyl chloride with aniline to form 4-t-butylsulfamoylaniline.
Coupling Reaction: The intermediate is then coupled with 3,5-dibromobenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors for the coupling reactions and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
3-(4-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
3-(4-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Employed in the development of novel materials with unique electronic properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
作用机制
The mechanism of action of 3-(4-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.
相似化合物的比较
Similar Compounds
- 3-(4-Methylsulfamoylphenyl)-5-trifluoromethylbenzoic acid
- 3-(4-Ethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid
- 3-(4-Isopropylsulfamoylphenyl)-5-trifluoromethylbenzoic acid
Uniqueness
3-(4-T-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of the t-butyl group, which can influence its steric and electronic properties. This can result in different reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S/c1-17(2,3)22-27(25,26)15-6-4-11(5-7-15)12-8-13(16(23)24)10-14(9-12)18(19,20)21/h4-10,22H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQWEPFAPIMOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413255.png)
![5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413258.png)
![3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413264.png)
![4-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413271.png)
![3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413274.png)
![4-Fluoro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413277.png)
![5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413285.png)
![2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413288.png)
![3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413299.png)
![3-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6413311.png)
